molecular formula C12H11N3O2 B11877650 6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one CAS No. 112447-00-4

6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one

Cat. No.: B11877650
CAS No.: 112447-00-4
M. Wt: 229.23 g/mol
InChI Key: ODJKXEJBMRAERV-UHFFFAOYSA-N
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Description

6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one (CAS: 112447-00-4) is a pyrazoloquinoline derivative with the molecular formula C₁₂H₁₁N₃O₂ and a molecular weight of 229.23 g/mol . Its structure comprises a pyrazole ring fused to a quinoline system, with a methoxy group at position 6 and a methyl group at position 3 (Figure 1).

Properties

CAS No.

112447-00-4

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

6-methoxy-3-methyl-2,9-dihydropyrazolo[3,4-b]quinolin-4-one

InChI

InChI=1S/C12H11N3O2/c1-6-10-11(16)8-5-7(17-2)3-4-9(8)13-12(10)15-14-6/h3-5H,1-2H3,(H2,13,14,15,16)

InChI Key

ODJKXEJBMRAERV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)C3=C(C=CC(=C3)OC)NC2=NN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-formyl quinolines with hydrazine derivatives, followed by cyclization and methoxylation steps . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Cyclization Reactions

Cyclization is a cornerstone of pyrazoloquinoline synthesis. Key methods include:

Friedländer Condensation
This method involves reacting 5-aminopyrazole derivatives with o-aminocarbonyl compounds under acidic conditions. For example, heating phenylhydrazone derivatives (e.g., 6 ) in nitrobenzene yields 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline (9 ) via intramolecular cyclization .

Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates cyclization. A three-component reaction between embelin, aldehydes, and 5-aminopyrazoles under microwave conditions (150°C, 10–15 min) produces dihydro-1H-pyrazolo[3,4-b]quinoline derivatives with yields up to 94% .

Reaction Type Conditions Yield Key Product
Friedländer CondensationNitrobenzene, reflux, 4–6 hrs60–75%3-Methyl-1-phenyl derivatives
Microwave CyclizationEtOH/DCE, 150°C, 10–15 min (MW)57–94%Dihydro-1H-pyrazolo[3,4-b]quinolines

Multi-Component Reactions (MCRs)

MCRs efficiently construct the pyrazoloquinoline scaffold:

Knoevenagel-Michael Addition
Embryonic intermediates form via Knoevenagel condensation between aldehydes and embelin, followed by Michael addition of 5-aminopyrazoles. This pathway generates dihydro-pyrazolo[3,4-b]quinolines with antiproliferative activity .

Three-Component Synthesis
Using substituted aromatic aldehydes (e.g., 4-trifluoromethylbenzaldehyde), aliphatic aldehydes, and aminopyrazoles under microwave irradiation produces derivatives with varying substituents. For instance:

Aldehyde Aminopyrazole Yield Application
4-Nitrobenzaldehyde3-Phenyl-5-aminopyrazole76%Anticancer lead
4-Trifluoromethylbenzaldehyde3-Methyl-5-aminopyrazole94%Selective cytotoxicity

Substitution Reactions

Electrophilic substitution occurs at the methoxy or methyl groups:

Halogenation
Bromination at the 6-methoxy position using N-bromosuccinimide (NBS) in DMF introduces bromine atoms, enabling further functionalization .

Nitration
Nitration with fuming HNO₃/H₂SO₄ selectively targets the quinoline moiety, producing nitro derivatives for subsequent reduction to amino analogs .

Oxidation and Alkylation

Oxidation
Controlled oxidation with KMnO₄ in acidic media converts methyl groups to carboxylic acids, enhancing water solubility .

Alkylation
The N9 nitrogen undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of NaH, forming N-alkylated derivatives with modified pharmacokinetic profiles.

Mechanistic Insights

Reactivity is governed by:

  • Electronic Effects : The methoxy group donates electron density, directing electrophiles to the quinoline ring.

  • Steric Hindrance : Methyl groups at the 3-position limit access to certain reaction sites .

This compound’s versatility in synthetic chemistry underscores its value in medicinal chemistry and materials science.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₁N₃O₂
  • Molecular Weight : 229.23 g/mol
  • CAS Number : 112447-00-4

The compound features a methoxy group at the 6-position and a methyl group at the 3-position of the pyrazolo ring, enhancing its chemical reactivity and biological interactions.

Medicinal Chemistry

6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one has been investigated for various therapeutic applications:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
    Cell LineIC50 (μM)
    A549 (Lung Cancer)9.8
    MDA-MB-231 (Breast Cancer)14.2
    The compound's mechanism of action includes the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, leading to apoptosis in cancer cells .
  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in various models, suggesting its potential use in treating inflammatory diseases.

Enzyme Inhibition

The compound acts as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways. This inhibition can disrupt cellular proliferation and is relevant in the context of cancer therapy. It binds to active sites of enzymes, affecting biochemical pathways critical for disease progression.

Synthesis and Production

The synthesis of 6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one typically involves cyclization reactions of specific precursors. A common synthetic route includes:

  • Reaction of 2-chloro-3-formyl quinolines with hydrazine derivatives.
  • Subsequent cyclization and methoxylation steps.

In industrial settings, continuous flow reactors may be utilized to enhance yield and purity through optimized reaction conditions and advanced purification techniques such as recrystallization and chromatography .

Case Studies

Recent studies have highlighted the structure-activity relationship (SAR) of various pyrazoloquinoline derivatives, including this compound. Modifications at specific positions on the quinoline structure have shown significant influence on biological activity:

  • Position R1 Variations : The introduction of electron-donating groups at position R1 enhanced antiproliferative activity compared to halogenated or hydrogen substitutions .

Safety and Toxicity

While promising in terms of efficacy, safety profiles are crucial for clinical application. Preliminary toxicity assessments indicate that this compound can be harmful if ingested and may cause skin irritation upon contact. Further studies are necessary to establish comprehensive safety data .

Mechanism of Action

The mechanism of action of 6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, its inhibition of kinases can disrupt cell signaling and proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Key Properties :

  • IUPAC Name: 6-Methoxy-3-methyl-2,9-dihydropyrazolo[3,4-b]quinolin-4-one
  • SMILES : CC1=C2C(=O)C3=C(C=CC(=C3)OC)NC2=NN1
  • Toxicity : Classified as H300 (fatal if swallowed) and H400 (toxic to aquatic life) .

Comparison with Structurally Similar Compounds

Pyrazoloquinoline derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Molecular Weight (g/mol) Key Biological Activities Toxicity/Stability
6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one Methoxy (C6), methyl (C3) 229.23 Anticancer (kinase inhibition) H300, H400
3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one Methyl (C3) ~198.22 Broad-spectrum kinase inhibition Not specified
1-(3-(Dimethylamino)propyl)-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one Dimethylamino propyl chain (N1) 284.36 Enhanced lipophilicity; potential CNS activity H302 (harmful if swallowed)
6-Chloro-9-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one Chloro (C6), hydroxy (C9), methyl (C1, C3) 267.69 Neuroprotective effects Not specified
1H-Pyrazolo[3,4-b]pyridine Pyrazole-pyridine core Variable Neuroprotective Low toxicity

Toxicity and Environmental Impact

  • 6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one exhibits higher acute toxicity (H300) compared to unsubstituted analogs like 1H-Pyrazolo[3,4-b]pyridine, likely due to its methoxy group enhancing metabolic activation .
  • Its aquatic toxicity (H400) is comparable to other halogenated derivatives (e.g., 6-Chloro-9-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one), emphasizing the need for careful disposal .

Pharmacokinetic Considerations

  • Molecular Weight and Solubility: The molecular weight of pyrazoloquinolines correlates with their solubility. 6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one (229.23 g/mol) has moderate solubility, whereas bulkier derivatives like 1-(3-(Dimethylamino)propyl)-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one (284.36 g/mol) may require formulation aids for bioavailability .

Biological Activity

6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one, a compound belonging to the pyrazoloquinoline class, has garnered interest due to its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H13N3O2
  • Molecular Weight : 243.261 g/mol
  • CAS Number : 112447-01-5

Synthesis

The synthesis of 6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one typically involves multi-step reactions that include cyclization and condensation processes. Various synthetic routes have been documented, often utilizing starting materials such as anthranilic acid derivatives and pyrazolone compounds.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazoloquinoline derivatives. In particular, compounds similar to 6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one have shown significant cytotoxic effects against various cancer cell lines. For instance:

  • In Vitro Studies : Research indicates that derivatives exhibit IC50 values in the low micromolar range against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines. Some compounds demonstrated comparable efficacy to established chemotherapeutics like 5-fluorouracil .
CompoundCell LineIC50 (μM)
6-Methoxy-3-methylA5499.8
Similar DerivativeMDA-MB-23114.2

The proposed mechanisms through which these compounds exert their antitumor effects include:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Certain derivatives have been identified as inhibitors of CDK9 and CDK2, which play critical roles in cell cycle regulation and proliferation. This inhibition can lead to apoptosis in cancer cells .
  • Induction of Apoptosis : The ability to trigger apoptotic pathways has been observed in several studies, suggesting that these compounds can lead to programmed cell death in malignant cells.

Case Studies

A notable study evaluated the structure-activity relationship (SAR) of various pyrazoloquinoline derivatives, including 6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one. The study found that modifications at specific positions on the quinoline structure significantly influenced biological activity:

  • Position R1 Variations : The introduction of electron-donating groups at position R1 enhanced the antiproliferative activity compared to halogenated or hydrogen substitutions .

Safety and Toxicity

While promising in terms of efficacy, safety profiles are crucial for clinical application. Preliminary toxicity assessments indicate that 6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one exhibits harmful effects if ingested and can cause skin irritation upon contact . Further studies are needed to establish comprehensive safety data.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one and its derivatives?

  • Methodological Answer : A common approach involves Knoevenagel condensation followed by Michael addition and intramolecular cyclization. For example, pyrazoloquinolinones are synthesized via a three-step process: (1) Knoevenagel condensation to generate intermediate A, (2) Michael-type addition with aminoindazole to form intermediate B, and (3) cyclization/dehydration to yield the final product . Microwave-assisted synthesis has also been optimized for similar pyrazoloquinolinones, achieving yields up to 90% under controlled temperature and solvent conditions .

Q. How are structural ambiguities resolved for pyrazoloquinolinone derivatives during characterization?

  • Methodological Answer : Advanced NMR techniques (COSY, HMQC, HMBC, NOESY) are critical. For instance, in isothiazoloquinolinones, NOESY correlations confirm spatial proximity of substituents, while HMBC identifies long-range coupling between protons and carbons (e.g., confirming methoxy group placement) . X-ray crystallography is recommended for resolving bond angles (e.g., C-3-C-3a-C-4 angles differing by 7.5° between sulfur/oxygen analogs) .

Q. What in vitro assays are suitable for evaluating biological activity of pyrazoloquinolinones?

  • Methodological Answer : Radioligand displacement assays (e.g., [³H]-flumazenil binding to GABAA receptors) quantify affinity. Competitive binding studies using HEK 293 cells expressing α1β3γ2/α5β3γ2 receptor subtypes can determine subtype selectivity. For example, 3-aryl-substituted analogs exhibit Ki values in low nM ranges due to optimized hydrophobic interactions .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfur vs. oxygen in the heterocyclic ring) impact ligand-receptor binding dynamics?

  • Methodological Answer : Sulfur atoms (larger van der Waals radius) alter ring geometry, affecting substituent orientation. For example, 3-aryl-isothiazoloquinolinones (C-1'-C-3-C-3a angle: 128.2°) show higher GABAA affinity than isoxazolo analogs (131.5°) due to better fit in the L2 hydrophobic pocket . Molecular docking and pharmacophore modeling (e.g., using Schrödinger Suite) can predict steric clashes or hydrogen-bonding interactions .

Q. What strategies mitigate low yields in pyrazoloquinolinone synthesis caused by competing side reactions?

  • Methodological Answer : (1) Optimize reaction time/temperature: Microwave-assisted synthesis reduces side reactions (e.g., 70°C for 2 hours improves cyclization efficiency) . (2) Use protecting groups: S-Methylation of thiol intermediates prevents oxidation . (3) Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) before cyclization .

Q. How can contradictory binding affinity data between studies be reconciled?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., receptor subtype specificity or buffer pH). For example, α5β3γ2 subtypes may show 10-fold lower affinity than α1β3γ2 for the same compound . Validate results using orthogonal methods (e.g., surface plasmon resonance vs. radioligand assays) and report EC50/IC50 values with 95% confidence intervals.

Q. What computational tools are recommended for SAR studies of pyrazoloquinolinones?

  • Methodological Answer : Use QSAR models (e.g., CoMFA/CoMSIA) to correlate substituent properties (logP, molar refractivity) with activity. Molecular dynamics simulations (AMBER or GROMACS) can assess stability of ligand-receptor complexes over 100-ns trajectories .

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